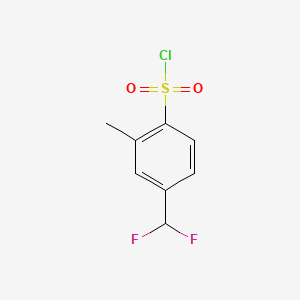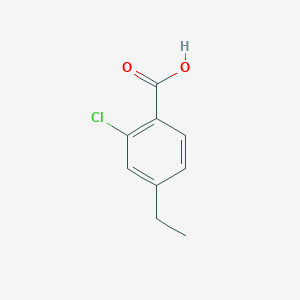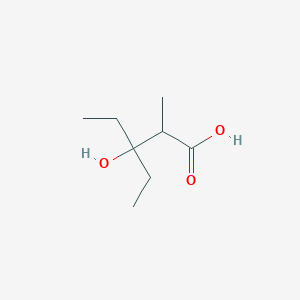
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene is an organic compound with the molecular formula C11H14BrClO It is a derivative of benzene, where the benzene ring is substituted with a 2-bromo-1-propoxyethyl group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 2-bromo-1-propoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The propoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a propoxyethyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-hydroxy-1-propoxyethyl)-3-chlorobenzene.
Oxidation: Formation of 1-(2-bromo-1-oxoethyl)-3-chlorobenzene.
Reduction: Formation of 1-(2-propoxyethyl)-3-chlorobenzene.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The propoxyethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to various targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromo-1-propoxyethyl)-2-methylbenzene
- 1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene
- 1-(2-Bromo-1-propoxyethyl)-3-methylbenzene
Uniqueness
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene is unique due to the presence of both a bromine atom and a chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. The specific positioning of these substituents can also affect the compound’s physical and chemical properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H14BrClO |
|---|---|
Peso molecular |
277.58 g/mol |
Nombre IUPAC |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3 |
Clave InChI |
BHYMDDIZQTUTJR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(CBr)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)





